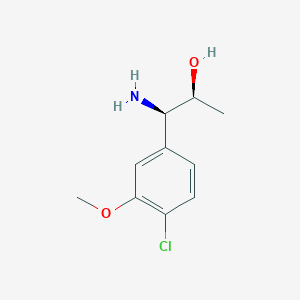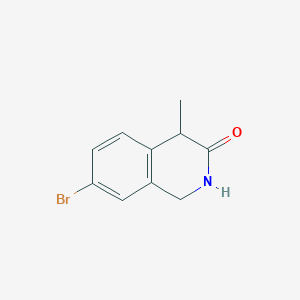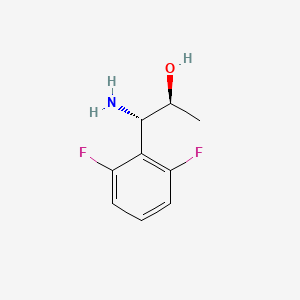
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a hydroxyl group, and a brominated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-OL position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in de-brominated or de-hydroxylated products.
Substitution: Yields various substituted aromatic compounds.
科学研究应用
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The brominated aromatic ring can participate in π-π interactions, further influencing its biological effects.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-nitro-3-methylphenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and nitro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-bromo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI 键 |
PKEVZSCQCTWTLB-SECBINFHSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H](CO)N)Br |
规范 SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)


![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)




![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)

![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)


